![molecular formula C9H21ClSi B13227561 [2-(Chloromethyl)-2-methylbutyl]trimethylsilane](/img/structure/B13227561.png)
[2-(Chloromethyl)-2-methylbutyl]trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Chloromethyl)-2-methylbutyl]trimethylsilane: is an organosilicon compound with the molecular formula C_8H_19ClSi. This compound is characterized by the presence of a chloromethyl group attached to a trimethylsilane moiety, making it a valuable intermediate in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Chloromethyl)-2-methylbutyl]trimethylsilane typically involves the reaction of 2-methyl-2-butene with chloromethyltrimethylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:
2-methyl-2-butene+chloromethyltrimethylsilane→this compound
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow processes to optimize efficiency and minimize waste. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: [2-(Chloromethyl)-2-methylbutyl]trimethylsilane undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: [2-(Chloromethyl)-2-methylbutyl]trimethylsilane is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Protecting Group: The trimethylsilane group serves as a protecting group for alcohols and amines during multi-step synthesis.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of drug candidates, particularly those requiring silicon-containing intermediates.
Bioconjugation: It is employed in the modification of biomolecules for enhanced stability and activity.
Industry:
Polymer Chemistry: this compound is used in the production of silicone-based polymers and resins.
Surface Modification: The compound is utilized in surface treatment processes to impart hydrophobic properties to materials.
作用机制
The mechanism of action of [2-(Chloromethyl)-2-methylbutyl]trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The trimethylsilane moiety provides steric protection and influences the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Trimethylsilyl Chloride: Similar in structure but lacks the chloromethyl group, making it less reactive in certain substitution reactions.
(Chloromethyl)trimethylsilane: Similar but with a different alkyl chain, affecting its reactivity and applications.
2-(Chloromethyl)allyl-trimethylsilane: Contains an allyl group, providing different reactivity patterns in organic synthesis.
Uniqueness:
Reactivity: The presence of both chloromethyl and trimethylsilane groups in [2-(Chloromethyl)-2-methylbutyl]trimethylsilane provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.
Applications: Its ability to undergo various chemical reactions and its use in diverse fields such as drug development, polymer chemistry, and surface modification highlight its uniqueness compared to similar compounds.
属性
分子式 |
C9H21ClSi |
|---|---|
分子量 |
192.80 g/mol |
IUPAC 名称 |
[2-(chloromethyl)-2-methylbutyl]-trimethylsilane |
InChI |
InChI=1S/C9H21ClSi/c1-6-9(2,7-10)8-11(3,4)5/h6-8H2,1-5H3 |
InChI 键 |
ROSIQVNOLFNTHL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C[Si](C)(C)C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13227488.png)
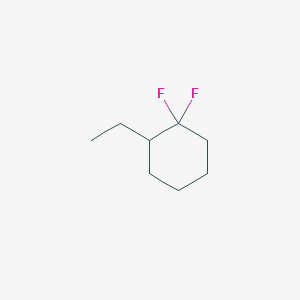
![[1-(Furan-2-YL)ethyl][2-(thiophen-2-YL)ethyl]amine](/img/structure/B13227495.png)
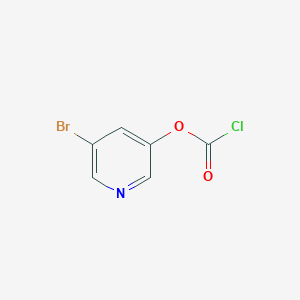

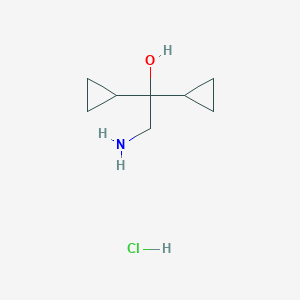

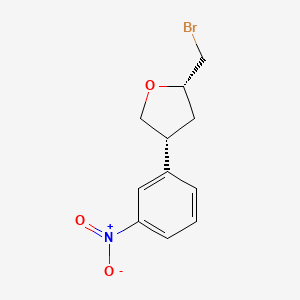
![tert-Butyl 6-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13227524.png)
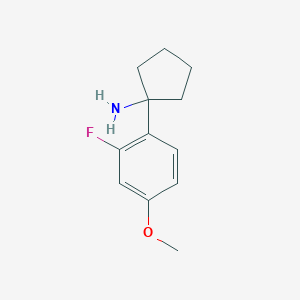
![(2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13227533.png)
amine](/img/structure/B13227536.png)
![2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13227556.png)

